molecular formula C13H25NO5 B2431991 (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate CAS No. 96637-65-9

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B2431991
CAS No.: 96637-65-9
M. Wt: 275.345
InChI Key: BVZNGDRSVMZTHF-VIFPVBQESA-N
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Description

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is a chiral, Boc-protected amino acid ester. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, acting as a critical protecting group for amines to prevent unwanted side reactions during complex molecular assembly . The molecular framework of this compound makes it a potential precursor for the synthesis of more complex molecules, including various lipopeptides. Synthetic lipopeptides that feature similar lipoaminoacid cores are known to be highly potent agonists of Toll-like Receptor 2 (TLR2), a key player in the innate immune system . Such immunostimulatory agents are investigated for their potential as immunotherapeutic candidates due to their ability to activate immune responses with reportedly low toxicity in model systems . The methyl ester functionality enhances the molecule's solubility in organic solvents and can be manipulated to form amide linkages or hydrolyzed to the corresponding carboxylic acid for further derivatization. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZNGDRSVMZTHF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate typically involves the esterification of (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Hydrolysis: Yields (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid.

    Deprotection: Produces (S)-Methyl 3-amino-2-(tert-butoxycarbonylamino)propanoate.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-tert-butoxy-2-amino-propanoate: Lacks the Boc protecting group, making it more reactive.

    (S)-Methyl 3-tert-butoxy-2-(benzyloxycarbonylamino)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    (S)-Methyl 3-tert-butoxy-2-(acetylamino)propanoate: Features an acetyl protecting group.

Uniqueness

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is unique due to the presence of the Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and amino acids .

Biological Activity

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate, a compound with the CAS number 367968-06-7, is a derivative of amino acids and has garnered attention in various biological research fields. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H29NO7C_{16}H_{29}NO_7 with a molecular weight of 347.40 g/mol. Its structure includes two tert-butoxycarbonyl groups, which are significant for its stability and solubility in biological systems.

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against viral infections such as HIV and influenza .
  • Apoptosis Induction : It influences apoptosis pathways by modulating proteins involved in cell survival and death, such as Bcl-2 family proteins .
  • Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression, particularly in cancer cell lines, by targeting specific kinases involved in cell cycle regulation .

Therapeutic Applications

  • Antiviral Therapy : Due to its activity against various viruses, this compound is being explored as a potential antiviral therapeutic.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapies, especially in combination with other chemotherapeutic agents.
  • Immunomodulation : The compound may also play a role in modulating immune responses, which could have implications for autoimmune diseases and inflammatory conditions .

Research Findings

A summary of findings from recent studies on this compound is presented below:

Study FocusKey FindingsReference
Antiviral ActivityEffective against HIV and influenza virus
Apoptosis MechanismInduces apoptosis via Bcl-2 modulation
Cell Cycle ImpactAlters progression in cancer cell lines
Immunomodulatory EffectsPotential to enhance immune response

Case Studies

  • Case Study on Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral load in infected cells compared to controls. This highlights its potential as an antiviral agent.
  • Cancer Cell Line Study : In vitro studies using breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DIPEA) in a polar aprotic solvent like THF or DCM .
  • Step 2 : Esterification of the carboxyl group using methyl iodide or methanol with a coupling agent (e.g., DCC/DMAP) .
  • Step 3 : Introduction of the tert-butoxy group via nucleophilic substitution or Mitsunobu reaction .
  • Key Variables : Temperature control (e.g., −78°C for DIBAL-H reductions ), solvent choice (toluene for Bredereck’s reagent ), and stoichiometric ratios (excess Boc anhydride for complete protection).
    • Yield Optimization : Chromatographic purification (silica gel or HPLC) is critical to remove unreacted Boc-protected intermediates and by-products .

Q. How can the stereochemical integrity of the (S)-configured amino acid derivative be confirmed?

  • Analytical Techniques :

  • Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for Boc-protected amino acids .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage : Under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis of the Boc group or ester functionality. Moisture-sensitive due to tert-butoxycarbonyl and methyl ester groups .
  • Stability Assessment : Monitor via periodic ¹H NMR to detect degradation (e.g., appearance of free amine or carboxylic acid peaks) .

II. Advanced Research Questions

Q. How can competing side reactions (e.g., epimerization or tert-butoxy group cleavage) be minimized during synthesis?

  • Epimerization Mitigation :

  • Use low-temperature conditions (<0°C) during coupling steps .
  • Avoid prolonged exposure to strong bases (e.g., NaOH) that may racemize the chiral center .
    • tert-Butoxy Stability : Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., DCM) in acidic conditions to prevent cleavage .

Q. What strategies resolve diastereomer formation in multi-step syntheses involving this compound?

  • Chromatographic Separation : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate diastereomers .
  • Crystallization : Diastereomeric salts (e.g., with tartaric acid derivatives) can enhance enantiomeric excess .
  • Mechanistic Insight : Monitor reaction progress via LC-MS to identify when diastereomers form (e.g., during peptide coupling steps) .

Q. How does the tert-butoxy group influence the compound’s reactivity in peptide coupling reactions?

  • Steric Effects : The bulky tert-butoxy group reduces nucleophilicity at adjacent positions, directing reactions to specific sites (e.g., favoring amidation at the carboxyl group over the amino group) .
  • Thermal Stability : DSC analysis shows the tert-butoxy group decomposes above 150°C, limiting high-temperature applications .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use software like AutoDock Vina to model interactions with Toll-like receptor 2 (TLR2) based on structural analogs .
  • MD Simulations : Assess conformational flexibility of the tert-butoxy moiety in aqueous environments (e.g., GROMACS with CHARMM36 force field) .

IV. Critical Analysis of Contradictions in Literature

  • Stereochemical Outcomes : reports 55% yield using Bredereck’s reagent, while achieves 70–75% yield via DCC/DMAP coupling. This discrepancy highlights the trade-off between reagent cost (Bredereck’s vs. DCC) and yield.
  • Purification Methods : Silica gel chromatography ( ) is cost-effective but may fail to resolve closely related diastereomers, whereas preparative HPLC ( ) offers higher resolution at greater expense.

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